Felcisetrag

Description

Properties

IUPAC Name |

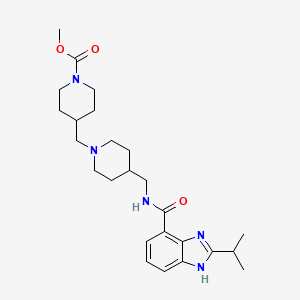

methyl 4-[[4-[[(2-propan-2-yl-1H-benzimidazole-4-carbonyl)amino]methyl]piperidin-1-yl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O3/c1-17(2)23-27-21-6-4-5-20(22(21)28-23)24(31)26-15-18-7-11-29(12-8-18)16-19-9-13-30(14-10-19)25(32)33-3/h4-6,17-19H,7-16H2,1-3H3,(H,26,31)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOITCJKGUIQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CC=C2N1)C(=O)NCC3CCN(CC3)CC4CCN(CC4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916075-84-8 | |

| Record name | Felcisetrag [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916075848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felcisetrag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FELCISETRAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35F0Y2W16Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetic Profile of Intravenous Felcisetrag: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felcisetrag (formerly TAK-954) is a potent and highly selective serotonin 5-HT4 receptor agonist under investigation for the management of gastrointestinal motility disorders, such as postoperative gastrointestinal dysfunction and gastroparesis.[1][2] Administered intravenously, this compound has demonstrated prokinetic activity throughout the gastrointestinal tract.[1] This technical guide provides a comprehensive overview of the pharmacokinetic profile of intravenous this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics. The information presented is compiled from published clinical and nonclinical studies to support further research and development of this compound.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of intravenous this compound has been characterized in healthy volunteers and patient populations. The data consistently demonstrate dose-proportional pharmacokinetics.

Table 1: Single-Dose Pharmacokinetics of Intravenous this compound in Critically Ill Patients with Enteral Feeding Intolerance

| Dose (mg) | n | Mean Cmax (ng/mL) |

| 0.5 | 7 | 5.0 |

Cmax: Maximum plasma concentration Data from a study in critically ill patients.[3]

Table 2: Dose Proportionality of Intravenous this compound in Patients with Gastroparesis (Day 1)

| Dose (mg) | n | Mean Cmax (pg/mL) | Mean AUCτ (pg·h/mL) |

| 0.1 | 10 | 1637 | - |

| 0.3 | 9 | - | - |

| 1.0 | 7 | 16029 | - |

Cmax: Maximum plasma concentration; AUCτ: Area under the plasma concentration-time curve over the dosing interval. Specific mean AUCτ values were not provided in the source, but the study concluded that both Cmax and AUCτ were approximately dose-proportional.[1]

Table 3: Pharmacokinetic Parameters of Intravenous this compound in Healthy Volunteers

| Parameter | Value |

| Mean Terminal Elimination Half-life (t½) | 18.0 - 18.9 hours (on day 5 of multiple dosing) |

Data from a study in healthy participants receiving single and multiple daily intravenous infusions of 0.1 or 0.5 mg this compound.

Metabolism and Excretion

This compound is primarily cleared through both renal excretion and metabolism. Following intravenous administration of radiolabeled this compound in healthy male subjects, approximately 55.6% of the radioactivity was recovered in urine and 28.8% in feces. The parent drug was the predominant species in circulation.

Metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of two main metabolites, THRX-513466 and THRX-913682, which are also potent 5-HT4 receptor agonists. However, these metabolites are found at low levels in plasma.

Experimental Protocols

The pharmacokinetic parameters of intravenous this compound have been determined in several clinical studies. The methodologies employed in these key studies are detailed below.

Study in Patients with Gastroparesis (NCT03281577)

This was a single-center, placebo-controlled, double-blind, randomized study in 36 patients with diabetic or idiopathic gastroparesis.

-

Dosing: Participants received a daily 60-minute intravenous infusion of this compound (0.1 mg, 0.3 mg, or 1.0 mg) or placebo for three days.

-

Sample Collection: Plasma samples for pharmacokinetic analysis were collected at various time points.

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific validation parameters for the this compound assay were not detailed in the publication, standard validation procedures for LC-MS/MS assays in clinical trials typically include assessments of linearity, precision, accuracy, selectivity, and stability, in line with regulatory guidelines.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA). The specific software used for the NCA was not specified in the primary study publication. Commonly used software for NCA in the pharmaceutical industry includes Phoenix® WinNonlin®.

Study in Individuals with Hepatic Impairment

This was a phase 1, non-randomized, open-label study comparing the pharmacokinetics of a single 60-minute intravenous infusion of this compound in healthy individuals (n=8) and patients with moderate (n=10) or severe (n=7) hepatic impairment.

-

Dosing: A single intravenous dose of this compound was administered.

-

Sample Collection: Plasma samples were collected to determine total and free drug concentrations.

-

Bioanalytical Method: Plasma concentrations of this compound and its two main metabolites were measured using validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, area under the concentration-time curve from time 0 to the last quantifiable concentration (AUClast), and AUC from time 0 to infinity (AUCinf), were determined.

Mandatory Visualization

Signaling Pathway of this compound

This compound exerts its prokinetic effects by acting as a selective agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). The downstream signaling cascade is initiated by the activation of the Gs alpha subunit of the G protein.

References

- 1. researchgate.net [researchgate.net]

- 2. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Hepatic Impairment on the Pharmacokinetics of Intravenously Administered this compound (TAK‐954) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural and Chemical Properties of Felcisetrag (TAK-954)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felcisetrag, also known as TAK-954 and TD-8954, is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for its prokinetic properties in the gastrointestinal (GI) tract.[1][2] Its targeted action on the 5-HT4 receptor makes it a subject of interest for conditions characterized by delayed GI motility, such as gastroparesis and postoperative ileus.[1][3] This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize it.

Structural and Chemical Properties

This compound is a small molecule with a complex chemical structure designed for high-affinity binding to the 5-HT4 receptor.[4] While specific details regarding its crystalline structure from X-ray diffraction studies are not publicly available, its fundamental chemical and physical properties have been well-documented.

Table 1: Core Structural and Chemical Identifiers of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 4-[[4-[[(2-propan-2-yl-1H-benzimidazole-4-carbonyl)amino]methyl]piperidin-1-yl]methyl]piperidine-1-carboxylate | |

| Chemical Formula | C₂₅H₃₇N₅O₃ | |

| Molecular Weight | 455.603 g/mol | |

| CAS Number | 916075-84-8 | |

| Synonyms | TAK-954, TD-8954 |

Mechanism of Action and Pharmacology

This compound exerts its pharmacological effects through its potent and selective agonism of the serotonin 5-HT4 receptor, a Gs protein-coupled receptor predominantly expressed in the gastrointestinal tract.

5-HT4 Receptor Binding and Selectivity

This compound demonstrates high affinity for the human 5-HT4(c) receptor subtype. Radioligand binding assays have been instrumental in quantifying this interaction. The selectivity of this compound is a key characteristic, with studies showing over 2,000-fold greater affinity for the 5-HT4 receptor compared to other serotonin receptor subtypes and a wide range of other receptors, ion channels, and enzymes.

Table 2: In Vitro Pharmacological Properties of this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (pKi) | 9.4 | Human recombinant 5-HT4(c) receptors | |

| Functional Potency (pEC50) - cAMP | 9.3 | HEK-293 cells expressing human 5-HT4(c) receptors | |

| Functional Potency (pEC50) - Muscle Contraction | 8.6 | Guinea pig colonic longitudinal muscle/myenteric plexus |

Signal Transduction Pathway

Activation of the 5-HT4 receptor by this compound initiates a well-defined intracellular signaling cascade. As a Gs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response of enhanced gastrointestinal motility.

References

- 1. Evaluation of the Pharmacokinetics of this compound (TAK-954), a 5-HT4 Receptor Agonist, in the Presence and Absence of Itraconazole, a Potent CYP3A4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of TD-8954, a clinical stage 5-HT(4) receptor agonist with gastrointestinal prokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Felcisetrag: A Potent 5-HT4 Receptor Agonist for Gastrointestinal Motility Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Felcisetrag (previously known as TD-8954 and TAK-954) is a high-affinity, selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist with demonstrated prokinetic properties across various preclinical models. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound in treating disorders of gastrointestinal (GI) motility. The data herein summarizes its potent in vitro activity, significant in vivo efficacy in enhancing gastrointestinal transit, and the experimental methodologies employed in these pivotal preclinical investigations.

Introduction

Gastrointestinal motility disorders, such as gastroparesis and constipation, represent a significant unmet medical need. The 5-HT4 receptor is a well-established target for prokinetic agents due to its role in facilitating acetylcholine release from enteric neurons, thereby stimulating GI muscle contraction and enhancing motility. This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for the 5-HT4 receptor, suggesting a favorable efficacy and safety profile. This document collates the key preclinical findings that form the basis of its clinical development.

In Vitro Pharmacology

The initial characterization of this compound involved a series of in vitro assays to determine its receptor binding affinity, selectivity, and functional agonist activity.

Receptor Binding and Selectivity

This compound demonstrates high affinity for the human recombinant 5-HT4(c) receptor, with a pKi of 9.4.[1][2] Importantly, it exhibits over 2,000-fold selectivity for the 5-HT4 receptor compared to a large panel of other receptors (n=78), including other serotonin receptor subtypes, non-serotonin G-protein coupled receptors, ion channels, enzymes, and transporters.[1][2] This high selectivity is a key attribute, minimizing the potential for off-target effects.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Species/System | Value | Reference |

| Binding Affinity (pKi) | Human recombinant 5-HT4(c) receptor | 9.4 | [1] |

| Functional Agonist Activity (pEC50) | HEK-293 cells expressing h5-HT4(c) (cAMP elevation) | 9.3 | |

| Guinea pig colonic longitudinal muscle/myenteric plexus (contraction) | 8.6 | ||

| Selectivity | Over 78 other receptors, ion channels, enzymes, and transporters | >2,000-fold |

Functional Agonist Activity

The functional agonist properties of this compound were assessed in cellular and isolated tissue models.

-

Cyclic AMP (cAMP) Elevation: In HEK-293 cells expressing the human 5-HT4(c) receptor, this compound stimulated the production of cAMP with a pEC50 of 9.3, confirming its potent agonist activity at the molecular level.

-

Isolated Tissue Contraction: In a functional assay using guinea pig colonic longitudinal muscle with the myenteric plexus intact, this compound induced tissue contraction with a pEC50 of 8.6. This demonstrates its ability to elicit a physiological response in a relevant gastrointestinal tissue preparation.

In Vivo Pharmacology

The prokinetic effects of this compound have been evaluated in several animal models, demonstrating its efficacy in enhancing gastrointestinal motility in vivo.

Guinea Pig Model of Colonic Transit

In conscious guinea pigs, subcutaneous administration of this compound (0.03-3 mg/kg) significantly accelerated colonic transit, as measured by a reduction in the time to excrete a carmine red dye marker.

Table 2: In Vivo Prokinetic Effects of this compound in Animal Models

| Animal Model | Administration Route | Doses Tested | Key Finding | Reference |

| Conscious Guinea Pig | Subcutaneous | 0.03-3 mg/kg | Increased colonic transit of carmine red dye | |

| Anesthetized Rat | Intraduodenal | 0.03-10 mg/kg | Dose-dependent relaxation of the esophagus | |

| Conscious Dog | Oral | 10 and 30 µg/kg | Increased contractility of the antrum, duodenum, and jejunum |

Rat Model of Esophageal Relaxation

In anesthetized rats, intraduodenal administration of this compound (0.03-10 mg/kg) induced a dose-dependent relaxation of the esophagus, indicating its potential to influence upper gastrointestinal function.

Dog Model of Gastrointestinal Contractility

Following oral administration to conscious dogs, this compound (10 and 30 µg/kg) led to a notable increase in the contractility of the antrum, duodenum, and jejunum. This finding in a larger animal model further supports its prokinetic activity throughout the upper gastrointestinal tract.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its prokinetic effects by activating the 5-HT4 receptor, a Gs-protein coupled receptor. This activation initiates a signaling cascade that leads to increased intracellular cAMP levels, which in turn modulates neuronal activity and smooth muscle contraction.

Experimental Workflow: In Vitro Functional Assay

The following diagram illustrates the general workflow for assessing the functional agonist activity of this compound in an isolated tissue preparation.

Experimental Workflow: In Vivo Colonic Transit Study

This diagram outlines the key steps in the in vivo assessment of this compound's effect on colonic transit in guinea pigs.

Detailed Experimental Protocols

In Vitro: Guinea Pig Colonic Longitudinal Muscle/Myenteric Plexus (LMMP) Contraction

-

Tissue Preparation: Male guinea pigs are euthanized, and a section of the distal colon is removed and placed in Krebs buffer. The longitudinal muscle layer with the attached myenteric plexus is carefully dissected from the underlying circular muscle.

-

Experimental Setup: The isolated LMMP strips are mounted in organ baths containing Krebs buffer at 37°C and gassed with 95% O2 / 5% CO2. The tissues are attached to isometric force transducers to record contractile activity.

-

Procedure: Tissues are allowed to equilibrate under a resting tension. Cumulative concentration-response curves are then generated by the stepwise addition of this compound to the organ bath.

-

Data Analysis: The contractile responses are measured and plotted against the drug concentration to determine the pEC50 value.

In Vivo: Guinea Pig Colonic Transit (Carmine Red Dye Method)

-

Animals: Conscious male guinea pigs are used.

-

Procedure: Animals are administered this compound or vehicle via subcutaneous injection. Following drug administration, a non-absorbable colored marker, carmine red dye, is injected into the proximal colon.

-

Data Collection: The time from dye administration to the appearance of the first red-colored fecal pellet is recorded for each animal.

-

Data Analysis: The mean transit time for the this compound-treated groups is compared to the vehicle-treated control group to determine the effect on colonic transit.

In Vivo: Anesthetized Rat Esophageal Relaxation

-

Animals and Anesthesia: Male rats are anesthetized for the duration of the experiment.

-

Surgical Preparation: A catheter is placed in the duodenum for drug administration. The esophagus is instrumented to measure relaxation.

-

Procedure: this compound or vehicle is administered intraduodenally in a cumulative dose-dependent manner.

-

Data Collection: Changes in esophageal tone or relaxation are recorded continuously.

-

Data Analysis: The magnitude of esophageal relaxation is quantified and plotted against the administered dose.

In Vivo: Conscious Dog GI Contractility

-

Animals: Conscious beagle dogs are used.

-

Instrumentation: Dogs are surgically implanted with telemetry devices or strain gauge transducers on the serosal surfaces of the antrum, duodenum, and jejunum to record contractile activity.

-

Procedure: After a recovery period, fasted dogs are administered this compound or vehicle orally.

-

Data Collection: Gastrointestinal contractility is recorded telemetrically for a defined period post-dosing.

-

Data Analysis: The frequency and amplitude of contractions are analyzed and compared between the this compound and vehicle treatment groups.

Conclusion

The preclinical data for this compound provide a strong foundation for its development as a prokinetic agent. Its high potency and selectivity for the 5-HT4 receptor, demonstrated in vitro, translate to robust efficacy in enhancing gastrointestinal motility in multiple animal models. These findings underscore the potential of this compound to address the unmet needs of patients with gastrointestinal motility disorders. Further clinical investigation is warranted to confirm these promising preclinical results in patient populations.

References

- 1. The Pharmacology of TD-8954, a Potent and Selective 5-HT(4) Receptor Agonist with Gastrointestinal Prokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Prokinetic Profile of Felcisetrag on Gastrointestinal Smooth Muscle: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro effects of Felcisetrag, a potent and highly selective serotonin 5-HT₄ receptor agonist, on gastrointestinal (GI) smooth muscle. This compound has demonstrated significant prokinetic activity in clinical trials, accelerating gastric emptying, small bowel, and colonic transit in patients with gastroparesis.[1][2][3] This document synthesizes the available preclinical data and outlines the established experimental methodologies and signaling pathways relevant to its mechanism of action.

Quantitative Analysis of this compound's Prokinetic Effects

While specific in vitro dose-response data for this compound on isolated GI smooth muscle tissues from published literature is limited, clinical studies in patients with gastroparesis provide quantitative evidence of its prokinetic efficacy across different regions of the GI tract. These in vivo findings are a direct consequence of its action on the 5-HT₄ receptors within the enteric nervous system, which in turn modulates smooth muscle function.

The following table summarizes key quantitative outcomes from a randomized, placebo-controlled study investigating the effects of intravenous this compound in patients with gastroparesis.[1][4]

| Parameter | This compound Dose | Result vs. Placebo | Significance |

| Gastric Emptying T1/2 | 0.1 mg, 0.3 mg, 1.0 mg | Significantly accelerated | Overall P < 0.01 |

| Colonic Filling at 6h | 0.1 mg, 0.3 mg, 1.0 mg | Significantly accelerated | Overall P < 0.01 |

| 10% Small Bowel Transit Time | 0.1 mg, 0.3 mg, 1.0 mg | Significantly accelerated | Overall P < 0.01 |

| Ascending Colon Emptying T1/2 | 0.1 mg, 0.3 mg, 1.0 mg | Significantly accelerated | - |

| Colonic Transit at 48h | 0.1 mg, 0.3 mg | Accelerated | - |

Core Mechanism of Action: 5-HT₄ Receptor Agonism

This compound's prokinetic activity stems from its high affinity and selectivity for the 5-HT₄ receptor. The activation of these receptors, which are located on enteric neurons and smooth muscle cells, initiates a signaling cascade that ultimately enhances gastrointestinal motility.

Signaling Pathway of 5-HT₄ Receptor Activation

The binding of this compound to the 5-HT₄ receptor on presynaptic terminals of cholinergic neurons in the myenteric plexus is a key initiating event. This interaction triggers a G-protein-coupled signaling cascade that leads to increased synthesis and release of acetylcholine (ACh). ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to their contraction and an overall prokinetic effect.

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Experimental Protocols for In Vitro Assessment

Standard organ bath assays are the gold standard for evaluating the direct effects of pharmacological agents on isolated gastrointestinal smooth muscle. The following outlines a typical experimental workflow for assessing the effects of a 5-HT₄ agonist like this compound.

Isolated Tissue Preparation and Organ Bath Assay

This protocol is a generalized procedure based on established methodologies for studying the effects of 5-HT₄ receptor agonists on intestinal muscle strips.

-

Tissue Acquisition and Preparation:

-

Segments of the desired gastrointestinal region (e.g., stomach, ileum, colon) are obtained from a suitable animal model (e.g., guinea pig, rat) or human tissue samples.

-

The longitudinal or circular smooth muscle layer is carefully dissected and cut into strips of a standardized size (e.g., 10 mm long, 2 mm wide).

-

-

Mounting in Organ Bath:

-

The muscle strips are mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.

-

-

Equilibration and Viability Check:

-

The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

-

The viability and contractility of the muscle strips are confirmed by stimulation with a known contracting agent, such as acetylcholine or potassium chloride.

-

-

Drug Administration and Data Recording:

-

Once a stable baseline is achieved, this compound is added to the organ bath in a cumulative, concentration-dependent manner.

-

The resulting changes in muscle tension (contraction or relaxation) are continuously recorded.

-

To confirm the mechanism of action, experiments can be repeated in the presence of a selective 5-HT₄ receptor antagonist.

-

Caption: Experimental workflow for in vitro organ bath studies.

References

- 1. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. mims.com [mims.com]

Felcisetrag: A Technical Guide on its Role in Gastroparesis Treatment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gastroparesis, a debilitating motility disorder characterized by delayed gastric emptying, presents a significant clinical challenge with limited therapeutic options. Felcisetrag (also known as TAK-954) is an investigational, highly selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist demonstrating prokinetic effects throughout the gastrointestinal tract. This technical guide provides a comprehensive overview of the mechanism of action, clinical efficacy, safety profile, and experimental protocols related to the use of this compound in the management of gastroparesis. The data presented is primarily derived from a key Phase 2 clinical trial (NCT03281577), offering valuable insights for researchers and professionals in the field of gastroenterology and drug development.

Mechanism of Action: 5-HT4 Receptor Agonism

This compound exerts its prokinetic effects by acting as a potent and highly selective agonist of the 5-HT4 receptor. These receptors are predominantly expressed on neurons and smooth muscle cells within the gastrointestinal tract.

Signaling Pathway

Activation of the 5-HT4 receptor by this compound initiates a G-protein-coupled signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets involved in enhancing gastrointestinal motility, including components of the smooth muscle contractile apparatus and proteins that modulate neurotransmitter release, ultimately leading to coordinated prokinetic activity.

Clinical Efficacy in Gastroparesis

A pivotal single-center, randomized, double-blind, placebo-controlled Phase 2 study (NCT03281577) evaluated the efficacy of intravenous this compound in patients with diabetic and idiopathic gastroparesis.[1] The study demonstrated that this compound significantly accelerates gastric emptying and transit through the small and large bowel.[1]

Quantitative Efficacy Data

The following tables summarize the key quantitative outcomes from the aforementioned clinical trial.[1]

Table 1: Effect of this compound on Gastric Emptying Half-Time (T1/2)

| Treatment Group | N | Baseline GE T1/2 (min, Mean ± SD) | Day 2 GE T1/2 (min, Mean ± SD) | Adjusted Mean Change from Baseline (min) | P-value vs. Placebo |

| Placebo | 10 | 150.3 ± 46.5 | 145.5 ± 53.2 | -4.8 | - |

| This compound 0.1 mg | 10 | 162.1 ± 55.8 | 109.8 ± 38.1 | -52.3 | <0.05 |

| This compound 0.3 mg | 9 | 148.9 ± 39.7 | 98.6 ± 29.4 | -50.3 | <0.05 |

| This compound 1.0 mg | 7 | 155.4 ± 41.2 | 101.7 ± 33.5 | -53.7 | <0.05 |

| GE T1/2: Gastric Emptying Half-Time. Data adjusted for baseline values. P-values are Bonferroni corrected. |

Table 2: Effect of this compound on Small Bowel and Colonic Transit

| Treatment Group | N | Colonic Filling at 6h (%) | 10% Small Bowel Transit Time (min) | Ascending Colon Emptying T1/2 (h) |

| Placebo | 10 | 15.2 | 180.5 | 28.3 |

| This compound 0.1 mg | 10 | 45.1 | 125.4 | 16.1 |

| This compound 0.3 mg | 9 | 48.3 | 120.2 | 15.5 |

| This compound 1.0 mg | 7 | 49.6 | 118.7 | 14.9 |

| P < 0.05 vs. Placebo (Bonferroni corrected). |

Safety and Tolerability Profile

In the Phase 2 study, intravenous this compound was well tolerated. The majority of adverse events (AEs) were mild to moderate in severity.[1]

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | Placebo (N=10) n (%) | This compound 0.1 mg (N=10) n (%) | This compound 0.3 mg (N=9) n (%) | This compound 1.0 mg (N=7) n (%) |

| Any TEAE | 5 (50.0) | 6 (60.0) | 5 (55.6) | 4 (57.1) |

| Diarrhea | 1 (10.0) | 2 (20.0) | 2 (22.2) | 1 (14.3) |

| Nausea | 1 (10.0) | 1 (10.0) | 2 (22.2) | 1 (14.3) |

| Abdominal Pain | 0 (0.0) | 1 (10.0) | 1 (11.1) | 0 (0.0) |

| Headache | 1 (10.0) | 0 (0.0) | 1 (11.1) | 1 (14.3) |

| This table represents a selection of the most common AEs. The frequency of AEs was generally comparable between this compound doses and placebo. |

No clinically significant findings were observed in laboratory tests, vital signs, or electrocardiograms (ECGs).[1]

Experimental Protocols

Gastric Emptying Scintigraphy

The following protocol was employed to assess gastric emptying.

Small Bowel and Colonic Transit Measurement

To assess transit beyond the stomach, a dual-isotope method was utilized.

-

Small Bowel Transit: Following the completion of the 4-hour gastric emptying study, the progression of the 99mTc label through the small intestine was monitored. The time for 10% of the label to empty from the stomach was used as a measure of small bowel transit.

-

Colonic Transit: A methacrylate-coated capsule containing 111In-charcoal was administered with the test meal. This capsule dissolves at a pH > 6, releasing the radiolabel in the terminal ileum. Gamma camera imaging was performed at 24 and 48 hours to assess colonic transit, with the geometric center of the 111In label calculated to quantify progression through the colon.

Pharmacokinetic Analysis

Blood samples for pharmacokinetic analysis were collected at pre-defined intervals following intravenous infusion of this compound. Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including maximum concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2), were calculated using non-compartmental analysis.

Conclusion and Future Directions

This compound, a highly selective 5-HT4 receptor agonist, has demonstrated significant prokinetic effects across the gastrointestinal tract in patients with gastroparesis. The available data from Phase 2 clinical trials indicates a favorable safety and tolerability profile. These findings support the continued investigation of this compound in larger, long-term Phase 3 trials to fully elucidate its therapeutic potential as a novel treatment for gastroparesis and other gastrointestinal motility disorders. Further research may also focus on elucidating the specific downstream targets of PKA that mediate the prokinetic effects of this compound and exploring its efficacy in different patient subgroups.

References

Felcisetrag: A Novel 5-HT4 Receptor Agonist for Intestinal Motility Disorders

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intestinal motility disorders, such as gastroparesis and chronic constipation, represent a significant clinical challenge with a substantial unmet need for effective and safe therapeutic agents. Felcisetrag (formerly known as TD-8954 and TAK-954) is a potent and highly selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist currently under investigation for its prokinetic properties. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic potential of this compound. It details the compound's mechanism of action, receptor binding profile, and its effects on gastrointestinal transit, supported by detailed experimental protocols and quantitative data analysis.

Introduction

The enteric nervous system (ENS) relies heavily on serotonin (5-HT) signaling to regulate gastrointestinal motility. Specifically, the activation of 5-HT4 receptors, which are G-protein coupled receptors predominantly expressed on enteric neurons, facilitates the release of acetylcholine, a key excitatory neurotransmitter that promotes smooth muscle contraction and peristalsis.[1] While earlier 5-HT4 agonists demonstrated prokinetic efficacy, their clinical use was often hampered by off-target effects, particularly cardiovascular adverse events, due to a lack of receptor selectivity.[1]

This compound has emerged as a promising new-generation 5-HT4 agonist, engineered for high potency and selectivity, thereby minimizing the risk of off-target interactions.[2][3] This document synthesizes the available scientific and clinical evidence on this compound, offering a technical resource for the research and drug development community.

Mechanism of Action: 5-HT4 Receptor Signaling

This compound exerts its prokinetic effects by acting as an agonist at the 5-HT4 receptor on presynaptic terminals of cholinergic enteric neurons. The binding of this compound initiates a downstream signaling cascade that enhances the release of acetylcholine (ACh) into the neuromuscular junction, leading to increased smooth muscle contraction and accelerated intestinal transit.

The primary signaling pathway is mediated by the Gs alpha subunit of the G-protein complex. Upon receptor activation, Gsα stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates key proteins involved in the machinery of neurotransmitter release, such as tomosyn and complexin, facilitating the exocytosis of acetylcholine-containing vesicles.[4] This targeted action potentiates cholinergic neurotransmission, thereby enhancing the amplitude and coordination of peristaltic waves.

Quantitative Data Presentation

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT4(c) receptor, with a pKi value of 9.4. This affinity is notably higher than other 5-HT4 agonists. Crucially, this compound exhibits over 2,000-fold selectivity for the 5-HT4 receptor compared to a panel of 78 other targets, including other serotonin receptor subtypes, ion channels, and enzymes, indicating a low potential for off-target effects.

| Compound | 5-HT4(c) Receptor Affinity (pKi) | 5-HT4(c) Receptor Functional Potency (pEC50) | Intrinsic Activity (vs. 5-HT) |

| This compound (TD-8954) | 9.4 | 9.3 | 83% |

| Tegaserod | 8.6 | 8.7 | 120% |

| Prucalopride | 7.6 | 7.9 | 109% |

| Cisapride | 7.1 | 7.4 | 101% |

| Mosapride | 6.8 | 6.3 | 22% |

| Data sourced from Beattie et al., 2011. |

Clinical Efficacy in Gastroparesis (NCT03281577)

A single-center, placebo-controlled study evaluated the effects of intravenous this compound in 36 patients with diabetic or idiopathic gastroparesis. The study demonstrated a significant, dose-dependent acceleration of gastric, small bowel, and colonic transit.

| Parameter | Placebo (n=10) | This compound 0.1 mg (n=10) | This compound 0.3 mg (n=9) | This compound 1.0 mg (n=7) |

| Gastric Emptying T1/2 (min) | 158.3 | 102.5 | 108.8 | 100.3 |

| Small Bowel Transit (10% emptying, min) | 71.3 | 40.5 | 43.1 | 40.0 |

| Colonic Filling at 6h (%) | 12.0 | 45.1 | 40.3 | 48.7 |

| Ascending Colon Emptying T1/2 (h) | 20.3 | 11.2 | 12.5 | 11.8 |

| Overall Colonic Transit at 48h (Geometric Center) | 1.8 | 2.9 | 2.8 | 2.4 |

| * p < 0.05 compared to placebo. Data adapted from Chedid et al., 2021. |

Experimental Protocols

Preclinical In Vitro Assays

-

Objective: To determine the binding affinity (pKi) and functional potency (pEC50) of this compound at the human 5-HT4(c) receptor.

-

Methodology:

-

Receptor Binding: Radioligand binding assays were performed using membranes from HEK-293 cells stably expressing the recombinant human 5-HT4(c) receptor. Assays were conducted with a competing radioligand, and the inhibition constant (Ki) for this compound was determined and converted to pKi (-log Ki).

-

cAMP Accumulation: HEK-293 cells expressing the h5-HT4(c) receptor were incubated with varying concentrations of this compound. The intracellular accumulation of cAMP was measured using a competitive immunoassay. The concentration of this compound producing a half-maximal response (EC50) was calculated and converted to pEC50 (-log EC50).

-

-

Data Analysis: Data were analyzed using non-linear regression to determine pKi and pEC50 values.

-

Objective: To assess the prokinetic effect of this compound in an ex vivo model.

-

Methodology:

-

Longitudinal muscle/myenteric plexus (LMMP) preparations were isolated from the guinea pig colon.

-

Tissues were mounted in organ baths containing Krebs solution and maintained at 37°C.

-

Cumulative concentration-response curves were generated for this compound and other 5-HT4 agonists.

-

Contractile responses were measured isometrically and expressed as a percentage of the response to a maximal concentration of 5-HT.

-

-

Data Analysis: pEC50 values were calculated from the concentration-response curves.

Preclinical In Vivo Models

-

Objective: To evaluate the effect of this compound on whole-gut transit.

-

Methodology:

-

Male Dunkin-Hartley guinea pigs were used.

-

This compound (0.03–3 mg/kg) or vehicle was administered subcutaneously.

-

Immediately after dosing, a non-absorbable colored marker (carmine red dye) was administered orally.

-

The time to excretion of the first red-colored stool was recorded as a measure of colonic transit time.

-

-

Data Analysis: Statistical comparison of transit times between this compound-treated and vehicle-treated groups was performed using ANOVA followed by Dunnett's post hoc test.

-

Objective: To assess the effect of this compound on upper gastrointestinal smooth muscle tone.

-

Methodology:

-

Male Sprague-Dawley rats were anesthetized.

-

Sonomicrometry crystals were sutured to the outer esophageal wall to measure muscle relaxation (increase in distance).

-

This compound (0.03–10 mg/kg) was administered intraduodenally.

-

Changes in the inter-crystal distance were recorded to quantify esophageal relaxation.

-

-

Data Analysis: Dose-dependent changes in esophageal diameter were analyzed.

Clinical Trial Protocol (NCT03281577)

-

Objective: To evaluate the pharmacokinetics and pharmacodynamics of intravenous this compound on gastrointestinal transit in patients with gastroparesis.

-

Study Design: Single-center, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 36 patients with a confirmed diagnosis of idiopathic (n=22) or diabetic (n=14) gastroparesis with delayed solid gastric emptying.

-

Intervention: Participants received daily intravenous infusions of placebo, this compound 0.1 mg, 0.3 mg, or 1.0 mg for three consecutive days.

-

Methodology for Transit Measurement:

-

Baseline Gastric Emptying: A standardized 4-hour gastric emptying scintigraphy study was performed at baseline using a 99mTc-labeled egg meal (300 kcal, 30% fat).

-

Post-Infusion Pan-Intestinal Transit: On Day 2, following the infusion, a comprehensive 48-hour transit study was conducted. Participants consumed the same 99mTc-labeled meal, which also contained 111In-labeled charcoal delivered in a methacrylate-coated capsule to measure small bowel and colonic transit.

-

Gamma camera imaging was performed at regular intervals to track the movement of the radiolabeled markers through the stomach, small bowel, and colon.

-

-

Primary Endpoint: Gastric emptying half-time (T1/2) on Day 2.

-

Statistical Analysis: Analysis of covariance (ANCOVA) was used to assess the treatment effect, with baseline transit parameters used as covariates.

Safety and Tolerability

In the phase 2 study in gastroparesis patients, intravenous this compound was well-tolerated. The most common adverse events were gastrointestinal in nature, such as diarrhea and nausea, which are consistent with the prokinetic mechanism of action of 5-HT4 agonists. Importantly, no clinically significant cardiac effects, including QTc prolongation, were observed. In preclinical studies, this compound did not inhibit the hERG potassium channel at concentrations significantly higher than those required for 5-HT4 receptor activation, further supporting its favorable cardiovascular safety profile.

Conclusion and Future Directions

This compound is a highly potent and selective 5-HT4 receptor agonist that has demonstrated robust prokinetic activity across the entire gastrointestinal tract in both preclinical models and clinical studies. Its high selectivity for the 5-HT4 receptor translates to a promising safety profile, particularly concerning cardiovascular risk. The significant acceleration of gastric, small bowel, and colonic transit in patients with gastroparesis underscores its therapeutic potential for a range of intestinal motility disorders.

Future research should focus on larger, phase 3 clinical trials to confirm these efficacy and safety findings in broader patient populations. Additionally, the development of an oral formulation would enhance its utility for the chronic management of disorders like gastroparesis and chronic idiopathic constipation. Further investigation into its efficacy in other conditions characterized by dysmotility, such as postoperative ileus and enteral feeding intolerance in critically ill patients, is also warranted.

References

- 1. Atractylenolide-1 alleviates gastroparesis in diabetic rats by activating the stem cell factor/c-kit signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pharmacology of TD-8954, a Potent and Selective 5-HT(4) Receptor Agonist with Gastrointestinal Prokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating Felcisetrag for Postoperative Gastrointestinal Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Felcisetrag (TAK-954), a selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist, and its investigation for the management of postoperative gastrointestinal dysfunction. This document synthesizes available data from clinical trials and preclinical research to offer a comprehensive resource for professionals in the field of gastroenterology and drug development.

Introduction

Postoperative gastrointestinal dysfunction, commonly manifesting as postoperative ileus (POI), is a frequent complication following abdominal surgery. It is characterized by a transient cessation of coordinated bowel motility, leading to symptoms such as nausea, vomiting, abdominal distension, and delayed tolerance of oral intake. POI is a significant contributor to patient discomfort, prolonged hospital stays, and increased healthcare costs.

This compound is a potent and selective 5-HT4 receptor agonist that has been investigated for its prokinetic properties. The activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal motility. By targeting this pathway, this compound was hypothesized to accelerate the recovery of gastrointestinal function in the postoperative period.

Mechanism of Action and Signaling Pathway

This compound exerts its prokinetic effects by acting as an agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) predominantly expressed on neurons in the enteric nervous system (ENS).

Signaling Pathway of this compound

Activation of the 5-HT4 receptor by this compound initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility. The binding of this compound to the 5-HT4 receptor leads to the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is believed to play a crucial role in modulating the excitability of enteric neurons and promoting the release of acetylcholine (ACh) at the neuromuscular junction in the gut wall. The increased availability of ACh enhances smooth muscle contraction and promotes coordinated peristaltic activity.

Clinical Development Program

This compound has been evaluated in clinical trials for its efficacy and safety in managing gastrointestinal dysmotility, including postoperative gastrointestinal dysfunction and gastroparesis.

Phase 2 Study in Postoperative Gastrointestinal Dysfunction (NCT03827655)

A key investigation of this compound was a Phase 2, randomized, double-blind, placebo-controlled, multicenter study to assess its efficacy and safety for the prophylaxis and treatment of postoperative gastrointestinal dysfunction in patients undergoing bowel resection.

The study followed a structured workflow from screening to follow-up to ensure patient safety and data integrity.

-

Study Design: A Phase 2, randomized, placebo-controlled, parallel five-arm, double-blind, multicenter study.[1]

-

Participants: 209 adults undergoing open or laparoscopic-assisted bowel surgery.[1]

-

Intervention Arms:

-

Placebo (intravenous)

-

This compound 0.1 mg (intravenous) pre-surgery only

-

This compound 0.5 mg (intravenous) pre-surgery only

-

This compound 0.1 mg (intravenous) pre-surgery and daily post-surgery

-

This compound 0.5 mg (intravenous) pre-surgery and daily post-surgery[1]

-

-

Dosing: Intravenous infusion of this compound or placebo administered pre-surgery and, for the daily dosing arms, continued once daily post-surgery until the return of gastrointestinal function or for a maximum of 10 days.[1]

-

Primary Endpoint: Time to recovery of gastrointestinal function.[1]

-

Secondary Endpoints: While detailed results for secondary endpoints are not publicly available, they typically include measures such as time to first flatus, time to first bowel movement, time to tolerance of solid food, and length of hospital stay.

The primary efficacy endpoint results of the Phase 2 study are summarized below.

| Treatment Arm | N | Median Time to Recovery of GI Function (Days) | p-value vs. Placebo |

| Placebo | - | 1.9 | - |

| This compound 0.5 mg (pre-surgery only) | - | 2.6 | > 0.05 |

| This compound 0.5 mg (daily) | - | 2.6 | > 0.05 |

Data for the 0.1 mg arms were not fully reported in the available literature.

The study concluded that this compound was well tolerated with no new safety concerns; however, no clinically meaningful difference in the time to recovery of gastrointestinal function was observed compared to placebo.

Study in Gastroparesis (NCT03281577)

To further characterize its prokinetic effects, this compound was also investigated in patients with gastroparesis. This study provides valuable quantitative data on its effects on gastrointestinal transit.

-

Study Design: A single-center, placebo-controlled study.

-

Participants: 36 patients with diabetic or idiopathic gastroparesis.

-

Intervention Arms:

-

Placebo (intravenous)

-

This compound 0.1 mg (intravenous)

-

This compound 0.3 mg (intravenous)

-

This compound 1.0 mg (intravenous)

-

-

Dosing: Daily intravenous infusion for 3 days.

-

Primary Endpoint: Gastric emptying half-time (T1/2) measured by scintigraphy.

-

Methodology for Transit Measurement: Gastric, small bowel, and colonic transit of solids were measured over 48 hours using a standardized radiolabeled meal (99mTc-egg meal) and 111In-charcoal delivered in a methacrylate-coated capsule.

This compound demonstrated a significant acceleration of gastrointestinal transit in patients with gastroparesis.

| Parameter | Placebo (n=10) | This compound 0.1 mg (n=10) | This compound 0.3 mg (n=9) | This compound 1.0 mg (n=7) | Overall p-value |

| Gastric Emptying T1/2 (min) | - | Significantly accelerated | Significantly accelerated | Significantly accelerated | < 0.01 |

| Colonic Filling at 6h (%) | - | Significantly increased | Significantly increased | Significantly increased | < 0.01 |

| 10% Small Bowel Transit Time (min) | - | Significantly accelerated | Significantly accelerated | Significantly accelerated | < 0.01 |

| Ascending Colon Emptying T1/2 (h) | - | Significantly accelerated | Significantly accelerated | Significantly accelerated | < 0.05 |

| Colonic Transit at 48h (Geometric Center) | - | Accelerated | Accelerated | - | - |

Specific mean/median values and measures of variance were not consistently reported across all sources.

These findings suggest that intravenous this compound has prokinetic effects throughout the gastrointestinal tract.

Discussion and Future Directions

The clinical trial in postoperative gastrointestinal dysfunction did not demonstrate a significant benefit of this compound over placebo in accelerating the recovery of gut function. Several factors could have contributed to this outcome, including the multifactorial nature of POI, which involves inflammatory and neurogenic pathways that may not be fully addressed by a single prokinetic agent. The timing of drug administration and the specific patient population may also have influenced the results.

In contrast, the positive results from the gastroparesis study indicate that this compound does possess significant prokinetic activity. This discrepancy highlights the complexity of gastrointestinal dysmotility disorders and the need for patient stratification and targeted therapeutic approaches.

Future research could explore the potential of this compound in other motility disorders or in combination with agents that target different pathophysiological aspects of POI, such as anti-inflammatory drugs. Further investigation into the optimal dosing regimen and patient selection criteria is also warranted.

Conclusion

This compound is a selective 5-HT4 receptor agonist with demonstrated prokinetic effects on the gastrointestinal tract. While it was well-tolerated, the Phase 2 clinical trial in patients undergoing bowel resection did not show a significant improvement in the time to recovery of gastrointestinal function compared to placebo. Further studies are needed to fully elucidate the therapeutic potential of this compound in the management of gastrointestinal dysmotility.

References

Methodological & Application

Application Notes and Protocols for Felcisetrag in Animal Models of Gastroparesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felcisetrag (also known as TAK-954) is a novel, highly selective and potent 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1][2] It has demonstrated significant prokinetic activity throughout the gastrointestinal tract in experimental models and has been shown to accelerate gastric, small bowel, and colonic transit in patients with gastroparesis.[1][3] These application notes provide detailed protocols for the administration of this compound in preclinical animal models of gastroparesis to evaluate its therapeutic potential.

Mechanism of Action: 5-HT4 Receptor Signaling Pathway

This compound exerts its prokinetic effects by activating 5-HT4 receptors, which are predominantly expressed on enteric neurons. This activation enhances cholinergic neurotransmission, leading to increased smooth muscle contraction and accelerated gastrointestinal motility.

References

Application Notes & Protocols for Intravenous Felcisetrag Infusion

For Research, Scientific, and Drug Development Professionals

Introduction

Felcisetrag is a potent and highly selective serotonin 5-HT4 receptor agonist currently under investigation for its prokinetic effects on the gastrointestinal (GI) tract.[1][2][3][4] It has been evaluated in clinical trials for conditions such as gastroparesis and postoperative gastrointestinal dysfunction.[1] These application notes provide a detailed summary of the available clinical research data and protocols for the intravenous administration of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and activating 5-HT4 receptors. This activation is believed to stimulate the cAMP/PKA signaling pathway, which in turn enhances gastrointestinal motility. This mechanism of action has been shown to accelerate gastric emptying, as well as small bowel and colonic transit.

Quantitative Data Summary

The following tables summarize the dosing and pharmacokinetic parameters of intravenous this compound as reported in clinical studies.

Table 1: Intravenous this compound Dosing Regimens in Clinical Trials

| Clinical Indication | Dosage(s) | Administration Schedule | Infusion Duration | Reference |

| Gastroparesis | 0.1 mg, 0.3 mg, 1.0 mg | Once daily for 3 days | 60 minutes | |

| Postoperative GI Dysfunction | 0.1 mg, 0.5 mg | Pre-surgery only, or pre-surgery and daily post-surgery | Not specified, diluted in 100 mL |

Table 2: Summary of Pharmacokinetic and Pharmacodynamic Effects

| Parameter | Observation | Reference |

| Pharmacokinetics | Dose-proportional | |

| Clearance | Primarily through renal excretion and metabolism | |

| Gastric Emptying (T1/2) | Significantly accelerated at all tested doses (0.1, 0.3, 1.0 mg) | |

| Small Bowel Transit | Significantly accelerated | |

| Colonic Transit | Accelerated, particularly at 0.1 mg and 0.3 mg doses | |

| Safety | Well-tolerated with no major safety concerns reported |

Experimental Protocols

The following protocols are based on methodologies described in published clinical trials of intravenous this compound.

Protocol 1: Intravenous Infusion of this compound for Gastroparesis Study

Objective: To evaluate the effect of intravenous this compound on gastric emptying and gastrointestinal transit in patients with gastroparesis.

Materials:

-

This compound for injection (lyophilized powder or sterile solution)

-

Placebo for injection (matching vehicle)

-

Sterile saline or dextrose solution for dilution (if required)

-

Infusion pump and administration set

-

Standard monitoring equipment (ECG, vital signs)

Procedure:

-

Patient Population: Patients with a confirmed diagnosis of diabetic or idiopathic gastroparesis.

-

Randomization: Participants are randomized in a double-blind fashion to receive either placebo or this compound at doses of 0.1 mg, 0.3 mg, or 1.0 mg.

-

Drug Preparation: The assigned study drug (this compound or placebo) is prepared by a qualified pharmacist. If provided as a lyophilized powder, it is reconstituted according to the manufacturer's instructions. The final dose is administered as a 60-minute intravenous infusion.

-

Administration:

-

Administer the infusion once daily for a total of three consecutive days.

-

Monitor vital signs and for any adverse events before, during, and after the infusion.

-

-

Efficacy Assessment:

-

Baseline: A 4-hour gastric emptying scintigraphy study is performed using a standardized radiolabeled meal (e.g., 99mTc-egg meal).

-

Post-Infusion (Day 2): Gastric, small bowel, and colonic transit are measured over a 48-hour period using a similar standardized meal with the addition of a radiolabeled marker for colonic transit (e.g., 111In-charcoal).

-

-

Pharmacokinetic Sampling: Collect blood samples at predetermined time points to analyze the pharmacokinetic profile of this compound.

Visualizations

Signaling Pathway of this compound

Caption: this compound activates the 5-HT4 receptor, leading to increased GI motility.

Experimental Workflow for Gastroparesis Clinical Trial

Caption: Workflow of a clinical trial evaluating this compound in gastroparesis.

References

- 1. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical and Nonclinical Disposition and In Vitro Drug-Drug Interaction Potential of this compound, a Highly Selective and Potent 5-HT4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Felcisetrag's Effect on Gastric Emptying via Scintigraphy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing scintigraphy to measure the effect of Felcisetrag, a selective 5-HT4 receptor agonist, on gastric emptying. This information is intended to guide researchers in designing and executing robust preclinical and clinical studies.

Introduction

This compound is a potent and highly selective 5-HT4 receptor agonist that has demonstrated prokinetic activity throughout the gastrointestinal tract.[1] Gastric emptying scintigraphy is the gold standard for quantitatively assessing gastric motility due to its non-invasive nature and ability to accurately measure the rate at which stomach contents are emptied.[2] This document outlines the standardized methodology to evaluate the pharmacodynamic effects of this compound on gastric emptying in patient populations such as those with gastroparesis, a condition characterized by delayed gastric emptying.[1][3]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its prokinetic effects by activating 5-HT4 receptors. These receptors are predominantly located on enteric neurons.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased acetylcholine release, which in turn stimulates smooth muscle contraction and enhances gastrointestinal motility. The high selectivity of this compound for the 5-HT4 receptor is expected to provide a favorable safety profile, minimizing off-target effects.

References

- 1. Randomised study: effects of the 5‐HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aci.health.nsw.gov.au [aci.health.nsw.gov.au]

- 3. Randomised study: effects of the 5-HT4 receptor agonist this compound vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Designing Clinical Trials of Felcisetrag in Postoperative Ileus

For Researchers, Scientists, and Drug Development Professionals

Introduction to Postoperative Ileus and Felcisetrag

Postoperative ileus (POI) is a transient inhibition of gastrointestinal motility that commonly occurs after abdominal surgery.[1][2] It is characterized by symptoms such as nausea, vomiting, abdominal distension, and a delay in the passage of flatus and stool.[2] Prolonged POI is a significant clinical and economic burden, contributing to patient discomfort, increased risk of complications, and extended hospital stays.[3] The pathophysiology of POI is complex, involving both a short-lived neural phase triggered by surgical manipulation and a more sustained inflammatory phase.[1]

This compound is a potent and highly selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist. The activation of 5-HT4 receptors on enteric neurons is known to facilitate the release of acetylcholine, a key neurotransmitter that stimulates gastrointestinal motility. This mechanism provides a strong rationale for investigating this compound as a potential therapeutic agent to accelerate the resolution of POI.

Mechanism of Action and Signaling Pathway

This compound exerts its prokinetic effect by stimulating 5-HT4 receptors, which are G-protein coupled receptors located on presynaptic terminals of cholinergic enteric neurons. Activation of these receptors initiates a signaling cascade that enhances the release of acetylcholine (ACh) into the neuromuscular junction of the gut wall. ACh then binds to muscarinic receptors on smooth muscle cells, leading to increased muscle contraction and coordinated peristalsis.

Preclinical and Phase II Clinical Data Summary

This compound has demonstrated prokinetic effects in both preclinical models and clinical studies in other indications. A study in patients with gastroparesis showed that intravenous this compound significantly accelerated gastric, small bowel, and colonic transit compared to placebo.

A Phase II, randomized, placebo-controlled study (NCT03827655) evaluated the efficacy and safety of this compound for postoperative gastrointestinal dysfunction in 209 adults undergoing bowel surgery. While the study concluded that this compound was well-tolerated with no new safety concerns, it did not show a clinically meaningful difference in the primary endpoint of time to recovery of gastrointestinal function versus placebo.

| Parameter | Placebo | This compound 0.5 mg (Pre-surgery only) | This compound 0.5 mg (Pre- and Post-surgery) |

| Number of Patients | ~42 | ~42 | ~42 |

| Median Time to Recovery of GI Function (days) | 1.9 | 2.6 | 2.6 |

| P-value vs. Placebo | - | >0.05 | >0.05 |

| Table 1: Key Efficacy Outcome from Phase II POI Study (NCT03827655). Data is based on the published abstract. |

| Adverse Event Profile | |

| Overall Incidence | No notable differences in adverse events were observed between the treatment arms and placebo. |

| Common Adverse Events | In a study on gastroparesis, the most common adverse events were gastrointestinal in nature, such as diarrhea and nausea, which are typical for 5-HT4 agonists. |

| Cardiovascular Safety | No clinically significant cardiac effects were observed in the gastroparesis study. |

| Table 2: Summary of this compound Safety Profile from Clinical Studies. |

Proposed Phase III Clinical Trial Protocol for this compound in POI

This protocol outlines a Phase III clinical trial to further investigate the efficacy and safety of this compound for the treatment of postoperative ileus. The design incorporates elements from previous prokinetic agent trials and the core outcome set for POI.

Study Design and Workflow

Experimental Methodologies

4.2.1 Patient Population:

-

Inclusion Criteria:

-

Adult patients (18-80 years) undergoing elective open or laparoscopic major abdominal surgery (e.g., partial colectomy, hysterectomy).

-

American Society of Anesthesiologists (ASA) physical status I-III.

-

Willing and able to provide written informed consent.

-

-

Exclusion Criteria:

-

Complete bowel obstruction at the time of surgery.

-

History of chronic constipation or gastroparesis.

-

Requirement for total parenteral nutrition preoperatively.

-

Use of other prokinetic agents or medications known to significantly affect GI motility.

-

Severe renal or hepatic impairment.

-

Known hypersensitivity to 5-HT4 agonists.

-

Clinically significant cardiovascular disease or a corrected QT (QTc) interval > 450 ms at baseline.

-

4.2.2 Dosing and Administration:

-

Investigational Product: this compound 0.5 mg administered as an intravenous infusion.

-

Control: Placebo (matching vehicle) administered as an intravenous infusion.

-

Dosing Schedule:

-

First dose administered 1-2 hours prior to surgery.

-

Subsequent doses administered once daily, starting on postoperative day 1, until the patient meets the criteria for GI recovery or for a maximum of 7 days.

-

4.2.3 Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint:

-

Time to GI-2 Recovery: A composite endpoint defined as the time from the end of surgery to the later of two events:

-

Tolerance of Solid Food: Consumption of at least half of a standard solid meal without subsequent vomiting or need for nasogastric tube reinsertion for at least 12 hours.

-

First Bowel Movement: The first passage of stool.

-

-

-

Secondary Efficacy Endpoints:

-

Time to first passage of flatus.

-

Time to first bowel movement.

-

Time to tolerance of solid food.

-

Proportion of patients with prolonged POI (defined as failure to meet GI-2 recovery by postoperative day 5).

-

Postoperative length of hospital stay.

-

Incidence of postoperative nausea and vomiting (PONV).

-

Patient-reported outcomes on bloating and abdominal discomfort (using a validated scale).

-

-

Safety Assessments:

-

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

-

Vital signs.

-

12-lead electrocardiograms (ECGs) with a focus on QTc interval.

-

Clinical laboratory tests (hematology, serum chemistry, urinalysis).

-

4.2.4 Schedule of Assessments:

| Assessment | Screening (Day -28 to -1) | Baseline (Day 0, Pre-dose) | Post-op Day 1-7 (or until GI Recovery) | End of Treatment/Discharge | Follow-up (Day 30) |

| Informed Consent | X | ||||

| Demographics & Medical History | X | ||||

| Physical Examination | X | X | |||

| Vital Signs | X | X | Daily | X | |

| 12-lead ECG | X | X | Daily | X | |

| Clinical Laboratory Tests | X | Daily | X | ||

| GI Function Assessment (Flatus, Bowel Movement, Diet Tolerance, Nausea/Vomiting) | Daily | ||||

| Pain Assessment & Opioid Consumption | Daily | ||||

| Adverse Event Monitoring | X | Daily | X | X | |

| Table 3: Schedule of Assessments for Phase III this compound POI Trial. |

Data Presentation and Analysis

All quantitative data will be summarized using descriptive statistics. For the primary endpoint, a time-to-event analysis will be performed using the Kaplan-Meier method, and treatment groups will be compared using a log-rank test. A Cox proportional hazards model will be used to estimate the hazard ratio. Continuous secondary endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate, where appropriate. Categorical endpoints will be analyzed using the Chi-squared or Fisher's exact test.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the design and execution of a Phase III clinical trial to evaluate the efficacy and safety of this compound in the management of postoperative ileus. The success of such a trial will depend on rigorous adherence to the protocol, accurate data collection, and a patient population that is representative of those who experience this common and debilitating postoperative complication. While Phase II results did not demonstrate a significant effect, further investigation may be warranted, potentially in specific subpopulations or with adjusted dosing regimens, given the strong mechanistic rationale and prokinetic effects observed in other studies.

References

- 1. A randomized phase 2 study of the 5-HT4 receptor agonist this compound for postoperative gastrointestinal dysfunction after bowel surgery [pubmed.ncbi.nlm.nih.gov]

- 2. Postoperative ileus: Impact of pharmacological treatment, laparoscopic surgery and enhanced recovery pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Small Bowel and Colonic Transit Following Felcisetrag Administration

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Felcisetrag is a highly selective 5-HT4 receptor agonist that has demonstrated prokinetic effects throughout the gastrointestinal (GI) tract.[1][2][3][4][5] It has been shown to accelerate gastric emptying, small bowel transit, and colonic transit in clinical studies. Accurate and reliable measurement of small bowel and colonic transit is crucial for evaluating the pharmacodynamic effects of this compound in both preclinical and clinical research. These application notes provide detailed protocols for established methods to assess GI transit, enabling researchers to effectively design and execute studies investigating the impact of this compound.

Core Principles and Considerations

Before initiating any transit study, it is essential to establish a standardized protocol to ensure data accuracy and reproducibility. Key considerations include:

-

Patient/Subject Preparation: Standardized diet, fasting periods, and washout periods for medications that may affect GI motility are critical.

-

Method Selection: The choice of method will depend on the specific research question, available resources, and the desired balance between physiological relevance, invasiveness, and cost.

-

Data Analysis: Consistent and validated methods for data analysis are necessary to ensure meaningful interpretation of results.

Methods for Measuring Small Bowel Transit

Gastrointestinal Scintigraphy

Gastrointestinal scintigraphy is considered a gold-standard method for measuring gastric emptying, small bowel, and colonic transit due to its quantitative and physiologic nature. A clinical trial investigating this compound utilized this method to demonstrate its prokinetic effects.

Experimental Protocol: Dual-Isotope Scintigraphy for Gastric Emptying and Small Bowel Transit

This protocol is adapted from clinical studies involving this compound.

-

Subject Preparation:

-

Subjects should fast overnight for at least 8 hours.

-

Medications known to affect GI motility should be discontinued for an appropriate washout period, as determined by the drug's pharmacokinetic properties.

-

-

Radiolabeled Meal Preparation:

-

A standardized meal is prepared, typically consisting of a ⁹⁹ᵐTc-egg meal (e.g., 300 kcal, 30% fat).

-

For simultaneous measurement of liquid transit, the liquid component of the meal (e.g., water) can be labeled with ¹¹¹In-DTPA.

-

-

This compound Administration:

-

Administer this compound or placebo intravenously at the specified dose and infusion rate. In clinical trials, this compound has been administered daily for 3 days.

-

-

Image Acquisition:

-

Immediately after meal ingestion, acquire anterior and posterior images using a large-field-of-view gamma camera.

-

Acquire images at regular intervals (e.g., 0, 1, 2, 3, and 4 hours post-ingestion) to assess gastric emptying.

-

Continue imaging at later time points (e.g., 6 hours) to monitor the progression of the radiolabel through the small bowel.

-

-

Data Analysis:

-

Draw regions of interest (ROIs) around the stomach and the entire abdominal field of view.

-

Calculate the geometric mean of counts in the stomach at each time point to correct for tissue attenuation.

-

Gastric emptying is typically expressed as the half-emptying time (T₁/₂).

-

Small bowel transit can be assessed by measuring the time for a certain percentage of the meal to empty from the stomach and reach the colon (e.g., colonic filling at 6 hours) or the 10% small bowel transit time.

-

Data Presentation:

| Parameter | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |

| Gastric Emptying T₁/₂ (min) | |||

| Colonic Filling at 6h (%) | |||

| 10% Small Bowel Transit Time (min) |

Lactulose Hydrogen Breath Test (LHBT)

The LHBT is a non-invasive and widely available method for estimating orocecal transit time, which is a surrogate for small bowel transit. It is based on the principle that lactulose, a non-digestible sugar, is metabolized by colonic bacteria, producing hydrogen and/or methane gas, which is then absorbed into the bloodstream and exhaled.

Experimental Protocol: Lactulose Hydrogen Breath Test

-

Subject Preparation:

-

Subjects should follow a low-residue diet for 24 hours prior to the test.

-

A 12-hour overnight fast is required.

-

Avoid antibiotics for at least 4 weeks and probiotics and laxatives for at least 1 week before the test.

-

No smoking or vigorous exercise on the day of the test.

-

-

Test Procedure:

-

Collect a baseline breath sample.

-

The subject ingests a solution of 10g of lactulose in a glass of water.

-

Collect breath samples every 15-30 minutes for up to 3-5 hours.

-

-

Data Analysis:

-

Measure hydrogen and methane concentrations in the breath samples.

-

Orocecal transit time is defined as the time from lactulose ingestion to a significant and sustained rise in breath hydrogen or methane concentration (e.g., a rise of ≥20 parts per million over baseline).

-

Data Presentation:

| Parameter | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |

| Orocecal Transit Time (min) |

Methods for Measuring Colonic Transit

Gastrointestinal Scintigraphy

As with small bowel transit, scintigraphy provides a robust method for measuring colonic transit.